molecular formula C13H7Cl3O B12654575 Dibenzofuran, 1,3,6-trichloro-8-methyl- CAS No. 172485-96-0

Dibenzofuran, 1,3,6-trichloro-8-methyl-

Cat. No.: B12654575
CAS No.: 172485-96-0
M. Wt: 285.5 g/mol
InChI Key: GMEQDJYQPZMHRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Trichloro-8-methyldibenzofuran is a polychlorinated dibenzofuran (PCDF) derivative characterized by three chlorine atoms at positions 1, 3, and 6, and a methyl group at position 6. Its molecular formula is C₁₂H₅Cl₃O, with a molecular weight of 271.52 g/mol (estimated).

Properties

CAS No.

172485-96-0

Molecular Formula

C13H7Cl3O

Molecular Weight

285.5 g/mol

IUPAC Name

1,3,6-trichloro-8-methyldibenzofuran

InChI

InChI=1S/C13H7Cl3O/c1-6-2-8-12-9(15)4-7(14)5-11(12)17-13(8)10(16)3-6/h2-5H,1H3

InChI Key

GMEQDJYQPZMHRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OC3=C2C(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Dibenzofuran

  • Reagents and Conditions: Chlorination is commonly performed using chlorine gas or chlorinating agents such as thionyl chloride under controlled conditions to achieve selective substitution at the 1,3,6-positions of dibenzofuran.
  • Mechanism: Electrophilic aromatic substitution is the primary mechanism, where the dibenzofuran aromatic system undergoes substitution by chlorine electrophiles.
  • Control of Selectivity: Reaction parameters such as temperature, solvent, and chlorine concentration are optimized to favor tri-chlorination at the specified positions without over-chlorination or degradation of the dibenzofuran ring.

Methylation of 1,3,6-Trichlorodibenzofuran

  • Reagents: Methylation is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate.
  • Conditions: The reaction is carried out in the presence of a base (e.g., potassium carbonate) to facilitate nucleophilic substitution at the 8-position.
  • Outcome: The methyl group is introduced selectively at the 8-position, yielding Dibenzofuran, 1,3,6-trichloro-8-methyl- with high purity.

Industrial Considerations

  • Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to maintain consistent reaction conditions, improve yield, and ensure product quality.
  • Purification: Post-reaction purification involves solvent extraction, crystallization, and filtration to isolate the target compound with high purity.
Step Reagents/Conditions Purpose Notes
Chlorination Chlorine gas or thionyl chloride, controlled temperature, organic solvent Introduce chlorine atoms at 1,3,6-positions Control to avoid over-chlorination
Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3), solvent Introduce methyl group at 8-position Base facilitates nucleophilic substitution
Purification Solvent extraction, crystallization, filtration Isolate pure product Ensures high purity and yield
Industrial Scale Continuous flow reactors Consistent quality and yield Enhances scalability
  • The chlorination step requires precise control to avoid side reactions and ensure regioselectivity. Studies indicate that lower temperatures and controlled chlorine dosing improve selectivity for the 1,3,6-trichloro substitution pattern.
  • Methylation efficiency depends on the choice of methylating agent and base. Methyl iodide offers higher reactivity but requires careful handling due to toxicity, while dimethyl sulfate is effective but also hazardous.
  • Continuous flow synthesis has been shown to improve reproducibility and safety in handling chlorination and methylation steps, reducing reaction times and waste generation.
  • The final product, Dibenzofuran, 1,3,6-trichloro-8-methyl-, exhibits stability under standard storage conditions and is suitable for research applications involving receptor interaction studies.

The preparation of Dibenzofuran, 1,3,6-trichloro-8-methyl- involves a well-defined synthetic route starting from dibenzofuran, proceeding through selective chlorination and subsequent methylation. Optimization of reaction conditions, choice of reagents, and industrial process design such as continuous flow reactors contribute to high yield and purity of the compound. This compound's synthesis is critical for research into its biological activity and environmental impact.

Chemical Reactions Analysis

Bacterial Degradation via Angular Dioxygenases

Bacterial strains such as Terrabacter sp. DBF63 and Pseudomonas sp. CA10 utilize angular dioxygenases (DFDO and CARDO, respectively) to degrade 8-MCDF and related chlorinated dibenzofurans (CDFs). These enzymes catalyze angular dioxygenation, targeting nonchlorinated aromatic rings to form unstable hemiacetals that rearomatize, leading to ring cleavage and detoxification .

  • Key Products :

    • 2-CDF : Degraded to 5-chlorosalicylic acid (CSA) via DFDO or CARDO .

    • 2,8-DCDF : Converted to 4,11-dichloro-2,8-dihydroxy-6-oxo-phenylhexa-2,4-dienoate .

Bacterial Strain Reaction Type Substrate Major Product
Terrabacter DBF63Angular dioxygenation2-CDF5-Chlorosalicylic acid
Pseudomonas CA10Angular dioxygenation2,8-DCDFChlorinated THB derivatives

Atmospheric Oxidation by Hydroxyl Radicals

Computational studies (B3LYP method) reveal that atmospheric oxidation of 8-MCDF begins with OH radical addition at site C1, forming a DF-OH adduct. Subsequent reactions with O₂ include hydrogen abstraction (producing 1-dibenzofuranol ) or dioxygen addition, though the latter is less favorable due to high activation energy .

Rate Constants :

  • OH Addition : Predicted rate constant k=1.3×1012cm3molecule1s1k = 1.3 \times 10^{-12} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1}.

  • Atmospheric Lifetime : Estimated at 0.45 days , indicating rapid degradation under environmental conditions .

Aryl Hydrocarbon Receptor (AhR) Antagonism

8-MCDF acts as a partial antagonist to TCDD, reducing its induction of microsomal enzymes (e.g., AHH, EROD) in rat hepatoma cells. This antagonism involves competition for AhR binding, as shown by displacement studies with radiolabeled analogs like [125I]MCDF .

Binding Affinity :

  • K<sub>D</sub> Values :

    • First site : KD=1.07nMK_D = 1.07 \, \text{nM}

    • Second site : KD=0.13nMK_D = 0.13 \, \text{nM}

  • B<sub>max</sub> Values :

    • First site : 137fmol/mg protein137 \, \text{fmol/mg protein}

    • Second site : 2.05fmol/mg protein2.05 \, \text{fmol/mg protein} .

Oxidation vs. Substitution

Reaction Type Key Features Environmental Impact
Oxidation - Bacterial degradation
- Atmospheric OH radical attack
Rapid detoxification; short atmospheric lifetime
Substitution - Halogen replacement (e.g., iodine) Alters biological activity (e.g., AhR antagonism)

Degradation Efficiency

Substrate Degradation Pathway Efficiency
2-CDF Angular dioxygenation → CSAHigh (complete ring cleavage)
2,8-DCDF Angular dioxygenation → THB derivativesModerate (partial cleavage)

Research Implications

The reactivity of 8-MCDF underscores its environmental persistence and biological toxicity. Bacterial degradation pathways offer bioremediation strategies, while atmospheric oxidation highlights its transient nature in air. Its role as an AhR antagonist provides insights into mitigating dioxin toxicity. Further studies on substitution patterns could optimize its therapeutic potential, such as targeting estrogen receptors .

This synthesis underscores the need for interdisciplinary approaches to address 8-MCDF’s chemical and biological behavior.

Scientific Research Applications

The search results do not contain information regarding the applications of the specific compound "Dibenzofuran, 1,3,6-trichloro-8-methyl-". However, some of the search results discuss the applications, properties, and effects of dibenzofuran and related compounds, which may provide some context.

General Information on Dibenzofurans
Dibenzofuran (DBF) consists of two benzene rings fused together on either side of a furan ring and is found in creosote, coal tar, and crude oils. It can also be found in high-temperature processes such as waste incineration, tobacco smoke, aluminum manufacturing, forest fires, and the combustion of rubber, petroleum, fossil fuels, coal, and wood . DBF has been used as an insecticide, a component in heat-transfer oils, and a carrier for dyeing and printing textiles .

Antimicrobial and Pharmacological Properties
Dibenzofuran and its derivatives possess pharmacological, physiological, and antimicrobial properties . They have demonstrated bactericidal action and a structural relationship to morphine alkaloids . Dibenzofurans can cause depression of respiration and a sharp fall in blood pressure and act as analgesics and local anesthetics .

Applications in Cancer Research
6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) is a relatively non-toxic alkyl polychlorinated dibenzofuran that acts as a highly effective agent for inhibiting hormone-responsive breast cancer growth in animal models . A computational approach has been used to identify possible new breast cancer targets for MCDF, with studies showing that MCDF conformation was stable at a specific binding site on the Glucocorticoid receptor, maintaining intermolecular interactions during simulation . MCDF has also demonstrated antiestrogenic activity and a degradative effect on estrogen receptor (ER) protein levels . Studies suggest that MCDF is not simply an AhR-specific ligand . The combination of MCDF and tamoxifen, used in breast cancer treatment, lowered the effective dose of both drugs required to inhibit mammary tumor growth in rats and protected against the estrogenic effects of tamoxifen on the uterus in rats .

Mechanism of Action

6-Methyl-1,3,8-trichlorodibenzofuran exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. This receptor is a ligand-activated nuclear transcription factor that regulates the expression of various genes involved in xenobiotic metabolism. The compound acts as a weak agonist and partial antagonist at this receptor, leading to the modulation of gene expression and cellular responses. Additionally, it has been shown to interact with estrogen receptor alpha, further influencing cellular processes related to hormone signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chlorination Patterns and Substituent Effects

The biological and toxicological profiles of dibenzofurans are heavily influenced by the number and position of substituents. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological/Toxicological Notes
1,3,6-Trichloro-8-methyldibenzofuran C₁₂H₅Cl₃O 271.52 Cl (1,3,6), CH₃ (8) Hypothesized higher lipophilicity due to methyl group; potential AHR binding
1,3,4-Trichlorodibenzofuran C₁₂H₅Cl₃O 271.52 Cl (1,3,4) Higher AHR binding affinity due to lateral chlorination
1,3,6,8-Tetrachlorodibenzofuran C₁₂H₄Cl₄O 305.97 Cl (1,3,6,8) Increased toxicity (lower LC₅₀) in zebrafish models
1,3,8-Trihydroxy-7-methoxy-9-methyldibenzofuran C₁₄H₁₂O₅ 260.24 OH (1,3,8), OCH₃ (7), CH₃ (9) Melanogenesis inhibition with reversible effects
Key Observations:
  • Chlorine Position: Lateral chlorination (positions 2,3,7,8 in dioxins) is linked to higher aryl hydrocarbon receptor (AHR) binding and toxicity.
  • Methyl Group Impact : The methyl group at position 8 may reduce metabolic degradation compared to hydroxyl or methoxy substituents, as seen in natural derivatives like 1,3,8-trihydroxy-7-methoxy-9-methyldibenzofuran .

Toxicity and Environmental Persistence

  • 1,3,6,8-Tetrachlorodibenzofuran : Exhibits an LC₅₀ of 0.01 mg/mL in zebrafish embryos, indicating high acute toxicity .
  • Dibenzofuran Derivatives with Methoxy/Hydroxy Groups : Compounds like 7-methoxyeriobofuran (LC₅₀ >0.01 mg/mL) show lower toxicity, suggesting that polar substituents reduce bioaccumulation .
  • 1,3,6-Trichloro-8-Methyldibenzofuran : Predicted to have moderate toxicity (between trichloro and tetrachloro analogs) due to balanced lipophilicity from chlorine and methyl groups.

Biological Activity

Dibenzofuran, 1,3,6-trichloro-8-methyl- is a chlorinated derivative of dibenzofuran that has garnered attention due to its potential biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9Cl3O
  • Molecular Weight : 304.58 g/mol
  • Structure : The compound consists of two fused benzene rings and a furan ring with three chlorine substituents and a methyl group.

The biological activity of dibenzofuran derivatives often involves their interaction with the aryl hydrocarbon receptor (AhR), which is crucial in mediating the effects of various environmental toxins. Specifically, dibenzofuran, 1,3,6-trichloro-8-methyl- can act as a partial antagonist to the induction of hepatic microsomal enzymes such as aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin O-deethylase (EROD) when exposed to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .

Toxicological Profile

Chlorinated dibenzofurans are known for their toxicity and potential health impacts. The following table summarizes key toxicological findings related to dibenzofuran derivatives:

Effect Description
Hepatic Toxicity Induction of liver enzymes; increased liver weight and lipid accumulation .
Immunotoxicity Decreased thymus weight; impaired immune responses .
Developmental Toxicity Potential teratogenic effects observed in animal studies .
Neurotoxicity Behavioral changes noted in exposed populations .

Case Studies

  • Induction Studies : In a study involving male rats treated with TCDD and various dibenzofuran derivatives, it was observed that 1,3,6-trichloro-8-methyl-dibenzofuran partially antagonized the induction of AHH and EROD activities. The study highlighted the structure-dependent nature of these compounds' activities .
  • Environmental Impact : Research has shown that chlorinated dibenzofurans can persist in the environment and bioaccumulate in food chains. This persistence raises concerns regarding long-term exposure effects on wildlife and human health .
  • Human Health Studies : Epidemiological studies from populations exposed to dioxin-like compounds have reported increased incidences of skin disorders, respiratory infections, and other health issues linked to chlorinated dibenzofurans .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,3,6-trichloro-8-methyldibenzofuran, and how are they experimentally determined?

  • Answer : Critical properties include density (1.483 g/cm³), boiling point (404.3°C at 760 mmHg), molecular weight (285.55 g/mol), and vapor pressure (negligible at 25°C) . These are determined via:

  • Differential Scanning Calorimetry (DSC) : Measures melting points and enthalpy changes (e.g., melting enthalpy of dibenzofuran derivatives ).
  • Combustion Calorimetry : Quantifies standard molar enthalpies of formation (e.g., -29.2 kJ/mol for crystalline dibenzofuran ).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validates purity and structural identity using retention times and fragmentation patterns .

Q. How is the structure of 1,3,6-trichloro-8-methyldibenzofuran confirmed in synthetic or environmental samples?

  • Answer : Structural confirmation relies on:

  • Nuclear Magnetic Resonance (NMR) : 2D NMR (e.g., HMBC, NOESY) resolves substituent positions, as demonstrated for methyl- and methoxy-dibenzofurans .
  • High-Resolution Mass Spectrometry (HRMS) : Provides exact mass (283.956 Da) and molecular formula (C₁₃H₇Cl₃O) .
  • Comparison with Standards : Cross-referencing against NIST library spectra ensures accuracy .

Q. What methodologies are used to detect and quantify this compound in environmental matrices?

  • Answer :

  • GC-MS with Isotope Dilution : Uses ¹³C-labeled analogs (e.g., 1,3,6,8-tetrachloro-[¹³C₁₂]dibenzofuran) as internal standards for calibration .
  • Calibration Curves : Linear ranges (R² > 0.98) validated via triplicate analyses to ensure precision .

Advanced Research Questions

Q. How do substituent positions (e.g., Cl, CH₃) influence the compound’s reactivity in catalytic hydrodeoxygenation (HDO) reactions?

  • Answer : Chlorine and methyl groups alter electron density and steric effects:

  • Pt/MgO Catalysts : Promote selective cleavage of C–O bonds in dibenzofuran derivatives, yielding o-phenylphenol. Methyl groups at the 8-position may hinder catalytic access .
  • Theoretical Modeling : Density Functional Theory (DFT) predicts adsorption energies and reaction pathways for substituted dibenzofurans .

Q. What experimental strategies resolve contradictions between computational and experimental thermochemical data (e.g., enthalpy of formation)?

  • Answer :

  • Hybrid Methods : Combine static bomb calorimetry (experimental ΔfH°) with G3(MP2)//B3LYP calculations to reconcile discrepancies. For dibenzofuran, experimental gas-phase ΔfH° (55.0 kJ/mol) aligns with computational predictions within ±3.9 kJ/mol .
  • Error Propagation Analysis : Quantifies uncertainties in combustion experiments (e.g., ±3.8 kJ/mol for crystalline dibenzofuran ).

Q. How can mechanistic toxicity studies elucidate the compound’s environmental or biological impacts?

  • Answer :

  • In Silico Models : Molecular orbital theory identifies reactive sites for dioxin-like toxicity (e.g., affinity for aryl hydrocarbon receptors) .
  • In Vitro Assays : Cytotoxicity screening (e.g., MTT assays) on human cell lines evaluates bioactivity, as seen in methyl-dibenzofuran derivatives .

Q. What challenges arise in analyzing trace-level (ppm) dibenzofuran derivatives in high-temperature oxidation/pyrolysis studies?

  • Answer :

  • Low-Concentration Artifacts : At ~2 ppm, side reactions (e.g., radical recombination) complicate product identification. Use of stirred reactors minimizes diffusion effects .
  • Kinetic Modeling : Incorporates unimolecular decomposition rates (e.g., from 2-methylfuran pyrolysis studies) to predict dibenzofuran degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.